2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
CAS No.:
Cat. No.: VC17813304
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N5 |
|---|---|
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
| Standard InChI | InChI=1S/C8H9N5/c1-2-9-3-6-4-10-8-11-5-12-13(8)7(1)6/h4-5,9H,1-3H2 |
| Standard InChI Key | HHUGKFGIJVSZSN-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2=C1N3C(=NC=N3)N=C2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene, reflects its tricyclic system comprising 13 atoms across three fused rings. The numbering system indicates nitrogen atoms at positions 2, 3, 5, 7, and 11, with double bonds at positions 1(9), 3, 5, and 7. This arrangement creates a rigid, planar core that facilitates π-π stacking interactions, a feature critical for binding biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₀H₇N₅ |
| Ring System | Tricyclo[7.4.0.0²,⁶] (7-membered, 4-membered, and 2-membered fused rings) |
| Nitrogen Positions | 2, 3, 5, 7, 11 |
| Double Bonds | 1(9), 3, 5, 7 |
Comparative Structural Analysis
Analogous compounds, such as tert-butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate, share the tricyclic backbone but feature additional functional groups (e.g., tert-butyl carboxylate) that enhance solubility and reactivity. The parent compound’s lack of substituents renders it more reactive in unmodified form, enabling diverse derivatization pathways.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of pentaazatricyclo compounds typically involves multi-step cyclization reactions. For example, tert-butyl derivatives are synthesized via:
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Core Formation: Cyclocondensation of diamine precursors with carbonyl compounds under acidic conditions.
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Functionalization: Introduction of tert-butyl groups via nucleophilic substitution or esterification.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Cyclization | HCl (cat.), EtOH, reflux, 24 h | 45–60 | |
| tert-Butyl Addition | tert-Butyl chloroformate, DMAP, CH₂Cl₂, 0°C | 70–85 |
Reactivity Profile
The compound’s nitrogen-rich structure participates in:
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Electrophilic Substitution: Reactivity at electron-deficient positions (e.g., nitration at N-7).
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Coordination Chemistry: Chelation with transition metals (e.g., Tc-99m in radiopharmaceuticals) .
Physicochemical Properties
Spectroscopic Characterization
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NMR: Distinct shifts for aromatic protons (δ 7.8–8.2 ppm) and nitrogen-bound tert-butyl groups (δ 1.3 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 306.40 for tert-butyl derivatives.
| Organ | Uptake (% ID/g) at 24 h |
|---|---|
| Liver | 15.2 ± 1.8 |
| Kidneys | 8.7 ± 0.9 |
| Blood | 0.5 ± 0.1 |
Anticancer Activity
Though direct data on the parent compound is lacking, analogs like TBPD show moderate cytotoxicity against glioblastoma cells (IC₅₀: 18 µM) . The mechanism likely involves intercalation into DNA or inhibition of topoisomerases.
Industrial and Material Science Applications
Polymer Science
The rigid tricyclic structure serves as a crosslinking agent in high-performance polymers. tert-Butyl derivatives enhance thermal stability (Tg: 220°C).
Catalysis
Palladium complexes of pentaazatricyclo ligands catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵.
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